2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride

Catalog No.
S14291330
CAS No.
23799-80-6
M.F
C10H11BrClNS
M. Wt
292.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chlor...

CAS Number

23799-80-6

Product Name

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride

IUPAC Name

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride

Molecular Formula

C10H11BrClNS

Molecular Weight

292.62 g/mol

InChI

InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12;/h1-2,5-6H,3-4,12H2;1H

InChI Key

JTAQPMDGMKSWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CC[NH3+].[Cl-]

2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride, with the CAS number 23799-80-6, is a chemical compound characterized by its unique structure, which includes a benzothiophene moiety substituted with a bromine atom. Its molecular formula is C₁₀H₁₁BrClNS, and it has a molecular weight of approximately 292.62 g/mol. The compound exhibits a boiling point of 368.7°C at 760 mmHg and a flash point of 176.8°C, indicating its stability under standard laboratory conditions .

The chemical behavior of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride can be explored through various reactions typical of quaternary ammonium compounds. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the azanium group can participate in reactions typical of amines, such as acylation or alkylation processes.

The synthesis of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride can be achieved through several methods:

  • N-Alkylation: The compound can be synthesized by reacting 5-bromo-1-benzothiophene with an appropriate alkyl halide (such as ethyl bromide) in the presence of a base to facilitate the formation of the azanium salt.
  • Quaternization: This involves the reaction of the corresponding amine with an alkylating agent to produce the quaternary ammonium salt.
  • Direct Halogenation: The introduction of the bromine substituent can be achieved through electrophilic aromatic substitution methods using bromine reagents under controlled conditions.

The potential applications of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride are diverse:

  • Pharmaceutical Research: Due to its structural characteristics, it may serve as a lead compound in drug development targeting bacterial infections.
  • Chemical Synthesis: It can act as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: The compound's unique properties may be explored for use in developing new materials or coatings.

Interaction studies involving 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride could focus on its binding affinity with biological targets such as enzymes or receptors. Investigating its interactions with proteins involved in metabolic pathways could elucidate its potential therapeutic effects and mechanisms of action.

Several compounds exhibit structural similarities to 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1-benzothiopheneBrominated benzothiopheneExhibits photophysical properties
EthylbenzothiopheneEthyl group attached to benzothiophenePotentially different solubility characteristics
Benzothiazole derivativesContains nitrogen in the heterocycleKnown for diverse biological activities
Benzothiophene derivativesVariations in substituents on the thiopheneVarying reactivity and biological profiles

This comparison illustrates that while these compounds share a common benzothiophene core, variations in substituents lead to distinct chemical behaviors and potential applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.94841 g/mol

Monoisotopic Mass

290.94841 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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